4-(2-1H-吲哚-3-基乙酰氨基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

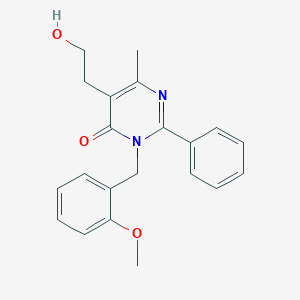

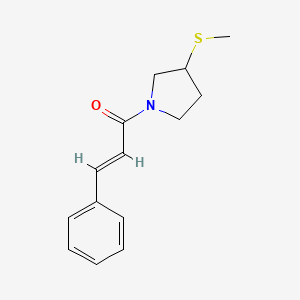

“4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” is a derivative of Indole-3-acetic acid (IAA), which belongs to the family of auxin indole derivatives . IAA is one of the most important plant hormones that regulates almost all aspects of plant growth and development . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .

Synthesis Analysis

The synthesis of this compound can be initiated by esterification 2- (1 H -indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2- (1 H -indol-3-yl)acetate . This is then reacted with hydrazine hydrate in methanol to achieve 2- (1 H -indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N - [2- (1 H -indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1 H-NMR, 13 C-NMR, IR and EI-MS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .科学研究应用

Role in Microorganisms

Indole-3-acetic acid (IAA), a compound structurally similar to 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid, plays an important role in the growth and development of microorganisms . It also influences their interaction with plants . The biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .

Plant Growth and Development

IAA, a derivative of indole, regulates almost all aspects of plant growth and development . It is one of the most important plant hormones . Understanding the role and mechanism of similar indole derivatives like 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially enhance our knowledge in this field.

Synthesis of Heterocyclic Compounds

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities, which is exemplified by tryptophan, serotonin, melatonin, indomethacin, LSD, and vinblastine . The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in the synthesis of such heterocyclic compounds.

Pharmacological Evaluation

The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in pharmacological evaluations. For instance, N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides were synthesized and evaluated for their antibacterial potentials along with their enzyme inhibitory activities .

Molecular Docking Studies

Molecular docking studies can be conducted on 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid to understand its potential interactions with various biological targets . This could provide insights into its potential therapeutic applications.

Potential Use in Agriculture

Given its structural similarity to IAA, 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in agriculture to promote plant growth and development .

未来方向

Based on the results of a study, N’-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides can prove to be suitable drug candidates for the cure of Alzheimer’s disease . This suggests that “4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” and similar compounds could have potential applications in pharmacological research and drug development.

属性

IUPAC Name |

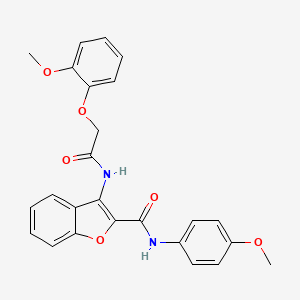

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRJYRZTYCDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)

![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)

![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)

![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)

methane](/img/structure/B2808139.png)